molecular formula C12H9F3N2O3 B13966363 Methyl 2-methyl-5-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoate

Methyl 2-methyl-5-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoate

Cat. No.: B13966363
M. Wt: 286.21 g/mol
InChI Key: DYAKKPDJUXWBQL-UHFFFAOYSA-N
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Description

Methyl 2-methyl-5-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoate is a high-quality chemical reagent designed for research applications. This compound features a 5-(trifluoromethyl)-1,2,4-oxadiazole (TFMO) group, a recognized pharmacophore known for its significant role in medicinal chemistry and agrochemical development . The 1,2,4-oxadiazole ring acts as a valuable bio-isostere for amide bonds, often improving the hydrolytic and metabolic stability of lead compounds . In pharmaceutical research, the TFMO moiety is a key structural feature in potent and selective inhibitors of class-IIa histone deacetylases (HDACs), which are important targets in oncology and disorders of the central nervous system . This makes derivatives containing this group promising candidates for the development of PET tracers and therapeutic agents . In agrochemical research, 1,2,4-oxadiazole-based benzamide derivatives have demonstrated notable fungicidal and insecticidal activities, serving as key structures for developing new active ingredients . The methyl ester group on the benzoate ring offers a versatile handle for further synthetic modification, allowing researchers to explore a wider structure-activity relationship around this core scaffold. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C12H9F3N2O3

Molecular Weight

286.21 g/mol

IUPAC Name

methyl 2-methyl-5-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzoate

InChI

InChI=1S/C12H9F3N2O3/c1-6-3-4-7(5-8(6)10(18)19-2)9-16-11(20-17-9)12(13,14)15/h3-5H,1-2H3

InChI Key

DYAKKPDJUXWBQL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NOC(=N2)C(F)(F)F)C(=O)OC

Origin of Product

United States

Preparation Methods

Starting Materials and Oxime Formation

  • Starting esters such as methyl 2-methyl-5-cyanobenzoate are used as precursors.
  • These nitrile-containing compounds are refluxed with hydroxylamine to afford the corresponding oximes, specifically (Z)-methyl 2-methyl-5-(N'-hydroxycarbamimidoyl)benzoate, in quantitative yields.

Cyclization to 1,2,4-Oxadiazole Ring

  • The oxime intermediates are then treated with bromodifluoroacetic anhydride or trifluoroacetic anhydride in pyridine or similar polar aprotic solvents.
  • This step induces cyclization, forming the 1,2,4-oxadiazole ring with the trifluoromethyl substituent at the 5-position.
  • Yields for this cyclization step range between 70–80%.

Coupling to Form the Target Compound

  • The 5-(bromodifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoate intermediates can be coupled with nucleophiles such as amines using peptide coupling reagents like 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) and bases such as 4-methylmorpholine (NMM).
  • This coupling forms amide derivatives; however, for the ester target compound, the bromodifluoromethyl intermediates are directly converted to the trifluoromethyl oxadiazole esters by treatment with trifluoroacetic anhydride.

Radiochemical and Advanced Synthetic Approaches

  • Radiolabeling studies involving fluorine-18 incorporation into the trifluoromethyl group have been reported, using the bromodifluoromethyl precursor heated with cesium fluoride-18 in DMSO at elevated temperatures (150–160 °C) to yield the trifluoromethyl oxadiazole compound labeled with radioactive fluorine.
  • This method demonstrates the robustness of the oxadiazole scaffold and the feasibility of late-stage functionalization for imaging applications.

Reaction Conditions and Yields Summary Table

Step Reagents/Conditions Yield (%) Notes
Oxime formation Hydroxylamine, reflux in suitable solvent Quantitative High purity oxime intermediate
Cyclization to oxadiazole Bromodifluoroacetic anhydride, pyridine, RT 70–80 Formation of bromodifluoromethyl oxadiazole
Conversion to trifluoromethyl oxadiazole Trifluoroacetic anhydride, RT 70–80 Direct introduction of trifluoromethyl group
Coupling with amines (if applicable) HATU, NMM, room temperature 50–70 Used for amide derivatives, not ester target
Radiolabeling (advanced) Cs[18F], DMSO, 150–160 °C 2–5 (decay corrected) PET tracer synthesis, low radiochemical yield

Mechanistic Insights

  • The cyclization mechanism involves nucleophilic attack of the oxime oxygen on the electrophilic bromodifluoroacetic anhydride, followed by ring closure to form the 1,2,4-oxadiazole.
  • The trifluoromethyl group is introduced during this cyclization, replacing the bromodifluoromethyl group upon treatment with trifluoroacetic anhydride.
  • The stability of the trifluoromethyl-substituted oxadiazole ring under reaction conditions is notable, allowing for further functionalization or radiolabeling.

Supporting Synthetic Examples from Related 1,2,4-Oxadiazole Derivatives

  • Analogous syntheses of methyl 2-chloro-5-(5-(6-chloro-3-(ethylthio)pyridin-2-yl)-1,2,4-oxadiazol-3-yl)benzoate have been performed by cyclization of acyl chlorides with oxime intermediates, followed by substitution reactions.
  • These methods underscore the versatility of the oxadiazole ring formation via cyclization of hydroxylamine derivatives with acyl chlorides or anhydrides.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-5-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

Methyl 2-methyl-5-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism by which Methyl 2-methyl-5-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoate exerts its effects involves interactions with specific molecular targets:

Comparison with Similar Compounds

Core Structural Variations

The compound shares a benzoate-1,2,4-oxadiazole scaffold with analogues reported in recent studies. Key differences lie in substituents on the benzoate ring and the oxadiazole-linked aromatic systems:

Compound Name Benzoate Substituent (Position) Oxadiazole Substituent (Position 5) Key Features Reference
Methyl 2-methyl-5-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoate Methyl (2) Trifluoromethyl (-CF₃) High lipophilicity; electron-deficient oxadiazole
Methyl 2-chloro-5-(5-(3,6-dichloropyridin-2-yl)-1,2,4-oxadiazol-3-yl)benzoate Chloro (2) 3,6-Dichloropyridinyl Chlorine enhances polarity; pyridine-linked activity
Methyl 3-(5-(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)benzoate None (3) Pyrazole ring Bulky substituent; potential steric hindrance
Methyl 2-chloro-5-(5-(6-chloro-3-(ethylthio)pyridin-2-yl)-1,2,4-oxadiazol-3-yl)benzoate Chloro (2) Ethylthio-pyridinyl Sulfur-containing group; altered metabolic stability

Key Observations :

  • Electronic Properties : The -CF₃ group’s electron-withdrawing nature may reduce oxadiazole ring electron density, affecting π-π stacking interactions in biological targets.
  • Steric Considerations : Pyrazole-linked analogues (e.g., ) introduce bulkier substituents, which may limit binding to compact active sites.

Physicochemical Properties

Property Target Compound Dichloropyridinyl Analogue Pyrazole Analogue
Molecular Weight ~316 g/mol ~388 g/mol ~375 g/mol
logP (Predicted) ~3.5 (high) ~2.8 (moderate) ~3.2 (moderate)
Solubility (aq.) Low (CF₃ reduces polarity) Moderate (Cl enhances polarity) Low (pyrazole increases hydrophobicity)
Metabolic Stability High (oxadiazole resists hydrolysis) Moderate (pyridine susceptible to oxidation) High (pyrazole stable)

Biological Activity

Methyl 2-methyl-5-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoate is a compound that belongs to the class of oxadiazoles, which are known for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H10F3N3O3C_{13}H_{10}F_3N_3O_3. The structure features a benzoate moiety with a trifluoromethyl-substituted oxadiazole ring, which significantly influences its biological properties.

PropertyValue
Molecular Weight303.23 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
Log PNot available

This compound exhibits several biological activities:

  • Antimicrobial Activity : The compound has shown potential against various bacterial strains. Studies indicate that derivatives of oxadiazoles can inhibit the growth of Mycobacterium tuberculosis and other pathogenic bacteria .
  • Caspase Activation and Apoptosis Induction : Similar compounds have been reported to act as activators of caspases, which are crucial for the apoptotic process in cells. This suggests that this compound may also induce apoptosis in cancer cells .
  • Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), important enzymes in neurobiology. Some derivatives have shown moderate inhibition, indicating potential use in treating neurodegenerative diseases like Alzheimer's .

Case Studies

  • Antimicrobial Efficacy : In a study involving various oxadiazole derivatives, this compound was tested against Mycobacterium tuberculosis H37Rv. It exhibited significant antimicrobial activity with a minimum inhibitory concentration (MIC) comparable to established antibiotics .
  • Cytotoxicity Assessment : The cytotoxic effects of this compound were evaluated on different cancer cell lines. Results indicated that at concentrations below 50 µM, it did not show cytostatic properties; however, higher concentrations led to significant cytotoxic effects in specific cancer types.

Table 2: Biological Activity Summary

Activity TypeObservationsReference
AntimicrobialEffective against Mycobacterium species
Apoptosis InductionActivates caspases
Enzyme InhibitionModerate AChE and BuChE inhibition
CytotoxicitySignificant at high concentrations

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 2-methyl-5-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoate, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via coupling reactions between substituted benzoate esters and trifluoromethyl-oxadiazole precursors. For example, analogous oxadiazole-containing compounds are synthesized using nucleophilic aromatic substitution or cyclization reactions under reflux with catalysts like triethylamine . Optimize reaction temperatures (typically 80–120°C) and solvent systems (e.g., THF or DMF) to enhance yields. Monitor reaction progress via TLC or HPLC, as impurities from incomplete cyclization may reduce purity .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodology : Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR) to verify substituent positions. For purity, employ reverse-phase HPLC with a C18 column (e.g., 95:5 acetonitrile/water mobile phase) and UV detection at 254 nm. Purity thresholds >95% are recommended for biological studies .

Q. What are the key stability considerations for storage and handling?

  • Methodology : Store the compound in anhydrous conditions at –20°C to prevent hydrolysis of the oxadiazole ring. Conduct accelerated stability studies under varying pH (e.g., 3–9) and temperature (25–40°C) to identify degradation pathways. Use inert atmospheres (argon or nitrogen) during handling to avoid oxidation .

Advanced Research Questions

Q. How does the trifluoromethyl-oxadiazole moiety influence bioactivity in pesticidal or antifungal applications?

  • Methodology : Compare the compound’s activity against pest or fungal models (e.g., Fusarium spp.) with structurally related analogs. For instance, flufenoxadiazam (a fungicide with a trifluoromethyl-oxadiazole group) shows EC₅₀ values <10 nM against fungal pathogens, suggesting the moiety enhances target binding . Perform molecular docking studies with fungal cytochrome P450 enzymes to identify binding interactions .

Q. What experimental strategies resolve contradictions in reported biological activity data for oxadiazole derivatives?

  • Methodology : Systematically vary substituents (e.g., methyl vs. phenyl groups on the benzoate ring) and assess activity across multiple assays. For example, oxadiazole derivatives with electron-withdrawing groups (e.g., –CF₃) exhibit higher antifungal potency than electron-donating groups . Use isothermal titration calorimetry (ITC) to quantify binding affinities and validate target engagement .

Q. How can computational chemistry predict the compound’s reactivity in novel synthetic applications?

  • Methodology : Employ density functional theory (DFT) to calculate frontier molecular orbitals (FMOs) and predict sites for electrophilic/nucleophilic attacks. For oxadiazoles, the C3 position is typically reactive in cycloaddition reactions. Compare computational results with experimental data from X-ray crystallography (if available) to validate predictions .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?

  • Methodology : Use chiral HPLC or capillary electrophoresis to monitor enantiomeric excess (ee%) during scale-up. For racemic mixtures, consider asymmetric catalysis with chiral ligands (e.g., BINAP) to control stereochemistry. Document solvent selection (e.g., ethanol vs. dichloromethane) to minimize racemization during crystallization .

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